molecular formula C24H25N3O4S B2769730 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203027-26-2

1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2769730
CAS RN: 1203027-26-2
M. Wt: 451.54
InChI Key: CWLVUCQFWWKEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have been studied for their potential as inhibitors in various biochemical processes. For example, a study on 1,4-dihydropyrimidinone (DHPM) substituted diaryl urea and thiourea derivatives explored their inhibitory effects on the activity of human carbonic anhydrase (hCA) I and II isoenzymes. These compounds, which share structural similarities with the tetrahydroquinoline portion of the queried molecule, demonstrated significant inhibitory activity, suggesting potential applications in developing treatments for conditions modulated by carbonic anhydrase activity (Çelik et al., 2014).

Urea Derivatives

Urea derivatives are known for their versatility in medicinal chemistry, serving as key components in the development of pharmaceuticals targeting various biological pathways. Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, for instance, highlighted their synthesis and biochemical evaluation as novel acetylcholinesterase inhibitors. These findings underscore the potential of urea derivatives in creating therapeutics for diseases like Alzheimer's, where acetylcholinesterase inhibition is a therapeutic strategy (Vidaluc et al., 1995).

Dimethoxybenzyl Group

The dimethoxybenzyl moiety, as part of the compound's structure, plays a role in the stability and reactivity of pharmacophores. A study on the 3,4-dimethoxybenzyl group explored its utility as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating the importance of this group in synthetic chemistry for protecting sensitive functionalities during complex reactions (Grunder-Klotz & Ehrhardt, 1991).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-30-20-10-7-16(13-21(20)31-2)15-25-24(29)26-18-8-9-19-17(14-18)5-3-11-27(19)23(28)22-6-4-12-32-22/h4,6-10,12-14H,3,5,11,15H2,1-2H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVUCQFWWKEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.